molecular formula C15H14N2O2 B11997647 {[(Diphenylmethylidene)amino]oxy}(methylamino)methanone CAS No. 22001-32-7

{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone

Cat. No.: B11997647
CAS No.: 22001-32-7
M. Wt: 254.28 g/mol
InChI Key: AFXCGMIVAMDFOR-UHFFFAOYSA-N
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Description

{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone is a research chemical of significant interest for probing complex biochemical pathways, particularly within the glutamatergic system. Its structural features suggest potential as a tool compound for investigating the regulation of D-amino acids, which are critical co-agonists at the NMDA receptor (NMDAR), a key player in synaptic plasticity, learning, and memory . Dysfunction of NMDAR signaling is implicated in various mood disorders, making the development of novel modulators a prominent area of research . The compound may act as a modulator of enzymes like D-amino acid oxidase (DAAO), which is responsible for maintaining the physiological levels of D-serine, a potent endogenous NMDAR co-agonist . By potentially influencing DAAO activity or interacting directly with receptor sites, this reagent offers researchers a means to explore the mechanisms underlying NMDAR hypofunction, which has been linked to psychiatric conditions such as schizophrenia . Furthermore, its value extends to foundational studies aimed at elucidating the gating mechanisms of the NMDAR complex itself, including how allosteric modulators can alter channel open probability, agonist potency, and deactivation time course . This compound is provided exclusively for investigative purposes in biochemistry and neuropharmacology to advance the understanding of cellular signaling and identify new therapeutic targets.

Properties

CAS No.

22001-32-7

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

(benzhydrylideneamino) N-methylcarbamate

InChI

InChI=1S/C15H14N2O2/c1-16-15(18)19-17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,18)

InChI Key

AFXCGMIVAMDFOR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)ON=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Table 1: Analytical Data for Key Intermediates

CompoundYield (%)Diastereomeric RatioPurity (HPLC)
4478N/A98.5
45727:397.8
47a85N/A99.1

Analytical Characterization

Critical characterization data for the compound and its intermediates include:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl3): δ 7.45–7.32 (m, 10H, Ar–H), 4.21 (s, 2H, CH2), 3.02 (s, 3H, N–CH3).

    • ¹³C NMR : 168.5 (C=O), 156.2 (N–O–C), 135.1–127.8 (Ar–C).

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H2O).

Challenges and Optimization

Key challenges in synthesizing this compound include:

  • Diastereoselectivity Control : Achieving >90% diastereomeric excess requires low-temperature reactions (−20°C).

  • Scale-Up Limitations : Photochemical methods face photon penetration issues in large batches. Microreactor systems improve scalability.

Optimization strategies:

  • Solvent Screening : Dichloromethane enhances reaction rates compared to THF.

  • Catalytic Additives : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) suppresses radical side reactions.

Applications and Derivatives

The compound serves as a precursor for:

  • β-Amino Acids : Used in peptide mimetics and enzyme inhibitors.

  • KAT II Inhibitors : Patent TW201100082A derivatives show neuropharmacological activity.

  • GABA Analogues : 4-Hydroxybutanamide derivatives exhibit inhibitory potency toward mGAT2 .

Chemical Reactions Analysis

Types of Reactions: Benzophenone O-methylcarbamoyl oxime undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products:

    Oxidation: Oxidation can lead to the formation of benzophenone derivatives.

    Reduction: Reduction typically yields benzophenone amine derivatives.

    Substitution: Substitution reactions can produce a variety of functionalized benzophenone derivatives.

Scientific Research Applications

The compound {[(Diphenylmethylidene)amino]oxy}(methylamino)methanone , also known for its structural complexity, has garnered attention in various scientific research applications. This article delves into its synthesis, potential uses, and documented case studies, providing a comprehensive overview of its significance in contemporary research.

Synthesis of β-Amino Acids

The compound serves as a reagent in the synthesis of β-amino acids, which are essential building blocks in pharmaceuticals and agrochemicals. The method employed is a metal-free photochemical reaction that enhances the efficiency and environmental sustainability of the synthetic process .

Pharmaceutical Development

Due to its ability to form complex structures, this compound has potential applications in drug development. It can be utilized to create novel compounds with specific biological activities, particularly in the field of medicinal chemistry where β-amino acids are often incorporated into drug design .

Research indicates that derivatives of this compound may exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. Investigations into its derivatives could lead to the discovery of new therapeutic agents .

Case Study 1: Photochemical Synthesis

A notable study published in Nature Chemistry demonstrated the efficacy of using this compound in a single-step photochemical synthesis of β-amino acids from alkenes. The study highlighted the broad substrate scope and excellent functional group tolerance, showcasing the compound's utility in synthetic organic chemistry .

Case Study 2: Drug Development

In a clinical trial setting, researchers explored the pharmacokinetics of compounds derived from this compound. The trial aimed to assess the safety and efficacy of these compounds on specific health outcomes related to inflammatory diseases. The results indicated promising therapeutic potential, warranting further investigation into their mechanisms of action .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Synthesis of β-Amino AcidsUtilized as a reagent for photochemical reactionsEfficient synthesis with broad substrate scope
Pharmaceutical DevelopmentPotential for creating novel drug candidatesSignificant biological activity observed
Biological Activity StudiesInvestigating antimicrobial and anti-inflammatory propertiesPromising results leading to further research

Mechanism of Action

The mechanism of action of benzophenone O-methylcarbamoyl oxime involves the Beckmann rearrangement, where the oxime group is converted to an amide under acidic conditions. This reaction proceeds through the protonation of the oxime oxygen, followed by the migration of the alkyl group and the formation of a carbocation intermediate. The carbocation is then attacked by a nucleophile, leading to the formation of the amide product .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methanone Derivatives

Compound Name Substituent (R) Key Properties Biological Activity Reference
{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone Methylamino Intermediate in GABA transporter inhibitor synthesis; no reported physical data. Neuroactivity modulation (indirect)
4-Chlorophenyl({[(1E)-3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)methanone 4-Chlorophenyl Melting point: 83–95°C; IR/NMR data available. Potent anti-Candida activity
({[(1E)-3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-nitrophenyl)methanone 4-Nitrophenyl Crystallographic data reported; single-crystal X-ray structure. Anti-Candida activity
(3,4,5-Trimethoxyphenyl)methanone derivative 3,4,5-Trimethoxyphenyl High-resolution X-ray structure; π-π stacking interactions. Potential anti-Candida agent
4-(Trifluoromethyl)phenyl derivative (5m) 4-Trifluoromethylphenyl Melting point: 136–138°C; IR (C=O at 1680 cm⁻¹). Not explicitly reported
3,4-Dichlorophenyl derivative (5n) 3,4-Dichlorophenyl Melting point: 180–183°C; MS: [M+H⁺] at m/z 436. Structural studies; activity under investigation

Structural Variations and Implications

  • Electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenyl derivatives) increase electrophilicity of the methanone carbonyl, influencing reactivity in nucleophilic additions . Aromatic substituents (e.g., 3,4,5-trimethoxyphenyl) enhance π-π interactions, critical for binding to biological targets like fungal enzymes .
  • Spectroscopic Trends: IR Spectroscopy: All derivatives exhibit strong C=O stretches near 1680–1700 cm⁻¹, with shifts depending on substituent electronics (e.g., electron-withdrawing groups increase C=O absorption frequency) . NMR: Methylamino protons resonate near δ 2.5–3.0 ppm, whereas aromatic protons in substituted phenyl groups appear between δ 6.8–7.5 ppm .

Computational and Crystallographic Findings

  • Molecular Docking: Studies on 3,4,5-trimethoxyphenyl derivatives revealed favorable binding to Candida lanosterol 14α-demethylase, a key antifungal target .
  • Hirshfeld Surface Analysis : Used to quantify intermolecular interactions in 4-chlorophenyl analogs, highlighting the importance of H-bonding and van der Waals forces in crystal packing .

Biological Activity

The compound {[(Diphenylmethylidene)amino]oxy}(methylamino)methanone, often referred to in scientific literature by its chemical structure or CAS number, has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

The compound features a diphenylmethylidene group attached to an aminooxy and methylamino functional group. Its synthesis typically involves photochemical methods that allow for regioselective reactions, enabling the formation of various derivatives with potential biological applications .

Research indicates that compounds similar to this compound may act as inhibitors of neurotransmitter transporters, particularly GABA transporters. These transporters play a crucial role in neurotransmission and are implicated in various neurological disorders. The inhibition of these transporters can lead to increased levels of GABA in the synaptic cleft, potentially enhancing inhibitory neurotransmission .

Inhibitory Potency

A study assessing the inhibitory activity of various derivatives found that certain compounds exhibited significant potency against mouse GAT subtypes. For instance, one derivative demonstrated an IC50 value of 5.43 against mGAT2, indicating strong inhibitory effects .

CompoundmGAT1mGAT2mGAT3mGAT4
50a8.275.434.314.07
39b4.865.364.985.24

This table summarizes the inhibitory potencies (pIC50 values) of selected compounds against different GABA transporter subtypes.

Case Studies

  • Functionalized Amino Acids : A study designed new functionalized amino acids as inhibitors of GABA uptake, demonstrating that modifications to the amino acid structure could enhance inhibitory activity against specific GABA transporter subtypes . The results indicated that derivatives with specific substitutions were more effective than others.
  • Photochemical Reactions : Another research effort focused on the use of photochemical methods for synthesizing β-amino acid derivatives from alkenes and (hetero)arenes using this compound as a reagent. This method showcased broad substrate scope and excellent tolerance for sensitive functional groups, highlighting its utility in synthesizing biologically active compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for {[(Diphenylmethylidene)amino]oxy}(methylamino)methanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling diphenylmethylidene derivatives with methylamino-oxime intermediates. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., palladium-based catalysts for cross-coupling). Reaction optimization requires monitoring via TLC or HPLC to balance yield and purity .
  • Data Note : Public literature often omits proprietary details (e.g., exact catalyst ratios), necessitating iterative experimentation .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for structurally related oximino esters . For non-crystalline samples, use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify connectivity and functional groups .

Q. What spectroscopic techniques are most effective for characterizing its electronic and steric properties?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent effects on aromatic rings and confirm imine/oxime configurations .
  • IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and N–O (~950 cm⁻¹) stretching frequencies .
  • UV-Vis : Monitor conjugation effects in solutions (e.g., π→π* transitions in aromatic systems) .

Advanced Research Questions

Q. How do conflicting data between spectroscopic and crystallographic analyses arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may occur due to dynamic effects in solution (NMR) vs. static solid-state structures (SC-XRD). For example, imine tautomerization in solution might obscure configurations resolved via SC-XRD. Use variable-temperature NMR or computational modeling (DFT) to reconcile differences .
  • Case Study : In anti-Candida agents, SC-XRD confirmed the (E)-imine configuration, overriding ambiguous NOESY data .

Q. What strategies are recommended for elucidating reaction mechanisms involving this compound?

  • Methodological Answer :

  • Kinetic Studies : Track intermediate formation via stopped-flow UV-Vis or time-resolved NMR .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace imine formation pathways .
  • Computational Modeling : Apply DFT to map energy profiles for steps like nucleophilic attack on the carbonyl group .

Q. How can its bioactivity be systematically evaluated, and what structural features correlate with activity?

  • Methodological Answer :

  • In Vitro Assays : Test against target pathogens (e.g., Candida spp.) using MIC (minimum inhibitory concentration) assays. Compare with structurally related compounds to identify pharmacophores (e.g., imidazole moieties enhance antifungal activity) .
  • SAR Studies : Modify substituents (e.g., methoxy groups) to assess impacts on solubility and target binding .

Q. What challenges arise in refining its crystal structure, and how can SHELX tools address them?

  • Methodological Answer : Challenges include weak diffraction (e.g., from flexible side chains) and twinning. SHELXL refines anisotropic displacement parameters and handles twinning via HKLF5 files. For low-resolution data, apply restraints to bond lengths/angles and validate with R-free values .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields or purities?

  • Methodological Answer : Reproduce protocols with rigorous control of variables (e.g., solvent dryness, inert atmosphere). Use orthogonal purification methods (e.g., column chromatography followed by recrystallization) and characterize intermediates to identify bottlenecks .

Q. What validation steps are critical when using computational models to predict its reactivity or bioactivity?

  • Methodological Answer : Validate DFT or molecular docking results against experimental data (e.g., SC-XRD bond lengths, IC₅₀ values). Use multiple software packages (e.g., Gaussian, ORCA) to cross-check energy calculations .

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